2-Amino-3,5-dibromobenzonitrile
Overview
Description
2-Amino-3,5-dibromobenzonitrile is a chemical compound with the molecular formula H2NC6H2(Br)2CN . It has been identified as one of the oxidation products of bromhexine .
Synthesis Analysis
The synthesis of 2-Amino-3,5-dibromobenzonitrile involves the use of bromine and acetic acid. The reaction mixture is stirred at room temperature for several hours, then added to ice-water, and the precipitate is collected by filtration .Molecular Structure Analysis
The molecular structure of 2-Amino-3,5-dibromobenzonitrile is represented by the SMILES string Nc1c(Br)cc(Br)cc1C#N . The InChI key for this compound is WLZCMGXAEXFAQA-UHFFFAOYSA-N .Chemical Reactions Analysis
2-Amino-3,5-dibromobenzonitrile participates in the Friedländer condensation of C-β−glycosylic ketones to form 2-substituted quinoline derivatives .Physical And Chemical Properties Analysis
2-Amino-3,5-dibromobenzonitrile is a solid substance with a melting point of 152-156 °C (lit.) . It has a molecular weight of 275.93 .Scientific Research Applications
Synthesis Applications
- Synthesis of Tacrine Derivatives : 2-Amino-3,5-dibromobenzonitrile is used in the synthesis of tacrine derivatives, which have potential medicinal applications. A study by Ekiz, Tutar, and Ökten (2016) described the use of 2-amino-3,5-dibromobenzonitrile in producing various tacrine derivatives through electrophilic and copper-induced reactions, yielding moderate to high yields in different conditions (Ekiz, Tutar, & Ökten, 2016).
Chemical Properties and Characterization
- Chemical Fixation of Carbon Dioxide : TBA(2)[WO(4)], a monomeric tungstate, was shown to catalyze the chemical fixation of CO2 with 2-aminobenzonitriles to form quinazoline-2,4(1H,3H)-diones. This reaction, studied by Kimura et al. (2012), demonstrates the potential of 2-aminobenzonitriles in CO2 fixation processes (Kimura, Sunaba, Kamata, & Mizuno, 2012).
Biological and Pharmacological Studies
- Herbicide Resistance in Plants : 2-Amino-3,5-dibromobenzonitrile, related to bromoxynil, was part of a study where a gene encoding a specific nitrilase was used to confer herbicide resistance in transgenic tobacco plants. This study by Stalker, McBride, and Malyj (1988) explored the potential of genetic modification for herbicide resistance, which has implications in agricultural biotechnology (Stalker, McBride, & Malyj, 1988).
Corrosion Inhibition
- Corrosion Inhibition in Metals : The derivatives of 2-aminobenzonitriles, including 2-amino-3,5-dibromobenzonitrile, were investigated for their corrosion inhibition properties on metals. Studies by Verma et al. (2015) on mild steel and aluminum showed that these compounds act as effective corrosion inhibitors, offering potential applications in material science and engineering (Verma et al., 2015), (Verma et al., 2015).
Structural and Spectral Studies
- Crystal Structure Analysis : The crystal structure and packing of 2-amino-3,5-dibromobenzonitrile derivatives were analyzed to understand their molecular configurations. Studies by Heine et al. (1994) contribute to the broader understanding of the structural properties of such compounds (Heine, Herbst‐Irmer, Stalke, Kühnle, & Zachariasse, 1994)
Safety And Hazards
properties
IUPAC Name |
2-amino-3,5-dibromobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-1-4(3-10)7(11)6(9)2-5/h1-2H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLZCMGXAEXFAQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60370110 | |
Record name | 2-Amino-3,5-dibromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,5-dibromobenzonitrile | |
CAS RN |
68385-95-5 | |
Record name | 2-Amino-3,5-dibromobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60370110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 68385-95-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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